molecular formula C6H2ClF2I B1424914 1-Chloro-2,5-difluoro-4-iodobenzene CAS No. 1097871-23-2

1-Chloro-2,5-difluoro-4-iodobenzene

Cat. No.: B1424914
CAS No.: 1097871-23-2
M. Wt: 274.43 g/mol
InChI Key: JPIRZHIXWRVIAX-UHFFFAOYSA-N
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Description

1-Chloro-2,5-difluoro-4-iodobenzene is an aromatic organic compound characterized by the presence of chlorine, fluorine, and iodine atoms on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,5-difluoro-4-iodobenzene can be synthesized through several methods, including halogenation reactions. One common approach involves the sequential halogenation of benzene or its derivatives. For instance, starting with benzene, one can first introduce a chlorine atom via chlorination, followed by fluorination and iodination steps.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale halogenation reactions under controlled conditions. These reactions require precise temperature and pressure control to ensure the selective introduction of halogen atoms.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,5-difluoro-4-iodobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of dihalogenated benzene derivatives.

  • Substitution: Introduction of different functional groups, leading to a variety of substituted benzene derivatives.

Scientific Research Applications

1-Chloro-2,5-difluoro-4-iodobenzene is utilized in various scientific research fields, including chemistry, biology, medicine, and industry.

Chemistry: It serves as a building block for the synthesis of more complex organic compounds. Biology: The compound is used in biochemical studies to investigate the effects of halogenated aromatic compounds on biological systems. Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or in drug discovery. Industry: It is employed in the development of advanced materials and chemical sensors.

Comparison with Similar Compounds

1-Chloro-2,5-difluoro-4-iodobenzene is unique due to its combination of halogen atoms on the benzene ring. Similar compounds include:

  • 1,2-Dichloro-4-iodobenzene

  • 1,4-Difluoro-2-iodobenzene

  • 1-Chloro-2,4,5-trifluorobenzene

These compounds differ in the placement and number of halogen atoms, leading to variations in their chemical properties and reactivity.

Properties

IUPAC Name

1-chloro-2,5-difluoro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIRZHIXWRVIAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679553
Record name 1-Chloro-2,5-difluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097871-23-2
Record name 1-Chloro-2,5-difluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trifluoromethanesulfonic acid (9.9 mL, 110 mmol) was added to 2-chloro-1,4-difluorobenzene (2.2 g, 15 mmol) at room temperature and then cooled to 0° C. N-Iodosuccinimide (3.16 g, 14.1 mmol) was then added in multiple portions. After 10 minutes, the reaction mixture was allowed to warm to room temperature and stirred for 2 hours. The reaction mixture was poured over ice-water and extracted with hexane. The organic layer was washed with saturated Na2SO4, dried and concentrated. The crude product was purified by silica gel chromatography (100% hexanes) to give 1-chloro-2,5-difluoro-4-iodobenzene (3.0 g, 74%). 1H NMR (400 MHz, CDCl3) δ 7.52 (dd, J=5.4, 7.8, 1H), 7.17-7.08 (m, 1H).
Quantity
9.9 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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